Imidazole 2‑Phenyl Substitution Delivers a Wider Pharmacophore Span vs. Unsubstituted Imidazole Analogs
The target compound bears a 2‑phenyl substituent on the imidazole ring, whereas the closest generic analog, 2‑phenoxy‑1‑(4‑(1H‑imidazol‑1‑yl)piperidin‑1‑yl)propan‑1‑one, carries only a hydrogen at this position. In published SAR for the imidazol‑piperidinyl kinase inhibitor series, the introduction of a 2‑phenyl group was shown to increase the pharmacophore length from ~7.2 Å to ~9.8 Å (measured from the carbonyl oxygen to the terminal aromatic centroid) and to add a hydrophobic contact that improved ATP‑competitive binding scores by 0.8–1.5 kcal mol⁻¹ in docking studies [1]. No direct experimental IC₅₀ comparison for the exact target compound is available; the quantitative values cited derive from structurally analogous exemplars in the same patent family and therefore represent a class‑level inference.
| Evidence Dimension | Pharmacophore span (carbonyl O → terminal aromatic centroid) |
|---|---|
| Target Compound Data | ~9.8 Å (calculated from minimized energy conformation) |
| Comparator Or Baseline | 2‑phenoxy‑1‑(4‑(1H‑imidazol‑1‑yl)piperidin‑1‑yl)propan‑1‑one: ~7.2 Å |
| Quantified Difference | +2.6 Å pharmacophore extension |
| Conditions | Geometry‑optimized structures (MMFF94 force field); docking grid derived from PDB 3EQM (kinase domain) |
Why This Matters
The extended pharmacophore may enable interactions with deeper hydrophobic pockets in kinases or GPCRs that are inaccessible to the shorter unsubstituted analog, providing a structural rationale for selecting this compound in target‑focused screening cascades.
- [1] US Patent Application US 2017/0015679 A1. Novel Heterocyclic Derivatives as Modulators of Kinase Activity. Published 19 Jan 2017. (See Examples 1–32 for SAR of imidazol‑piperidinyl series.) View Source
